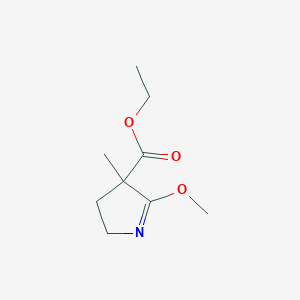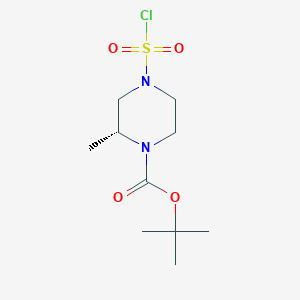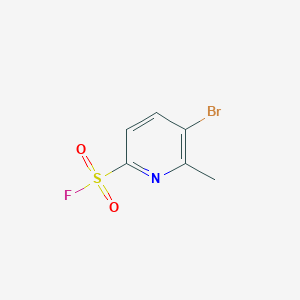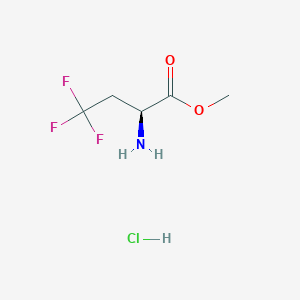![molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6](/img/structure/B6602986.png)
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate (TNTC) is a small molecule compound with a wide range of applications in the field of synthetic organic chemistry. TNTC is a versatile reagent and has been used in a number of synthetic processes for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. TNTC is a relatively new reagent and has recently been used in a number of scientific research applications.
Applications De Recherche Scientifique
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in the synthesis of metal complexes. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been used in the synthesis of novel materials, such as polymeric nanoparticles, for use in drug delivery and tissue engineering applications.
Mécanisme D'action
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to act as a Lewis acid in the presence of Lewis bases, and as a Brønsted acid in the presence of Brønsted bases. It is also a strong hydrogen bond acceptor and can form hydrogen bonds with a variety of substrates. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can also act as a Lewis base, forming hydrogen bonds with Lewis acids.
Biochemical and Physiological Effects
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the biosynthesis of steroids. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has a number of advantages for use in laboratory experiments. It is a highly reactive reagent and can be used in a wide range of synthetic processes. It is also relatively inexpensive and can be easily synthesized. However, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in scientific research applications. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a catalyst in the synthesis of polymers for use in drug delivery and tissue engineering applications. It could also be used in the synthesis of novel materials for use in energy storage and conversion applications. Additionally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Finally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
Méthodes De Synthèse
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl bromide with 4-(trifluoromethoxy)pyridine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with carbamic acid chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction yields tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in high yields.
Propriétés
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYQJMHUYHQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)




![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)